Product packaging for 2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile(Cat. No.:)

2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile

Cat. No.: B13041321
M. Wt: 179.3 g/mol
InChI Key: MJZMIWNGEWAACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fused Heterocyclic Systems in Contemporary Organic Research

Fused heterocyclic systems, which are molecular structures containing two or more rings where at least one is a heterocycle, are cornerstones of modern organic and medicinal chemistry. Their rigid, planar structures often lead to enhanced electronic and optical properties, making them invaluable in the design of functional materials such as organic semiconductors and catalysts. mdpi.com The fusion of heterocyclic rings can also impart a higher degree of chemical stability and offer unique three-dimensional arrangements that are crucial for specific interactions with biological targets. mdpi.comnih.gov This has led to their widespread presence in a vast array of pharmaceuticals, where their structural motifs are key to their therapeutic efficacy. nih.govekb.eg

Foundational Role of Thienothiophene Scaffolds in Functional Organic Materials

The thieno[3,2-b]thiophene (B52689) scaffold is a prominent member of the fused heterocyclic family, consisting of two fused thiophene (B33073) rings. researchgate.net This electron-rich, planar system provides for extended π-conjugation, which is a critical feature for materials used in organic electronics. researchgate.netmdpi.com Consequently, thienothiophene derivatives have been extensively investigated for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.com The ability to functionalize the thienothiophene core allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels, which in turn dictates the material's performance in electronic devices. researchgate.netrsc.org The structural rigidity and potential for strong intermolecular S--S interactions also contribute to favorable charge transport characteristics.

Strategic Importance of Acetonitrile (B52724) Derivatives as Versatile Building Blocks in Synthetic Methodologies

The acetonitrile group (–CH₂CN) is a highly valuable functional group in organic synthesis. The presence of the electron-withdrawing nitrile group activates the adjacent methylene (B1212753) protons, making them amenable to deprotonation and subsequent reactions with a variety of electrophiles. This reactivity allows for the construction of complex carbon skeletons. Furthermore, the nitrile group itself can be transformed into other important functional groups, such as amines, carboxylic acids, and amides, highlighting the versatility of acetonitrile derivatives as synthetic intermediates. nih.gov They are considered important two-carbon building blocks in the synthesis of numerous useful chemicals. nih.gov

Contextualizing Research Endeavors on 2-(Thieno[3,2-b]thiophen-2-yl)acetonitrile and its Analogs

While dedicated research focusing solely on this compound is somewhat limited in publicly available literature, its significance can be inferred from studies on closely related analogs and the foundational principles outlined above. The synthesis of thieno[3,2-b]thiophene derivatives is well-documented, with various methods available for the construction and functionalization of the core scaffold. For instance, the synthesis of thieno[3,2-b]thiophene-2-carboxylic acid provides a potential precursor for obtaining the corresponding acetonitrile derivative.

Research into thienothiophene-based molecules for electronic applications is a burgeoning field. Studies on various substituted thienothiophenes demonstrate that the introduction of different functional groups can significantly impact their photophysical and electrochemical properties. For example, the introduction of cyano-containing groups is a common strategy for creating acceptor materials in organic solar cells. Therefore, this compound is logically positioned as a key intermediate for the synthesis of more complex functional materials.

Although a direct synthetic route for this compound is not explicitly detailed in many studies, plausible pathways can be extrapolated from existing methods for similar compounds. One potential route could involve the conversion of the corresponding carboxylic acid, thieno[3,2-b]thiophene-2-carboxylic acid, into the amide, followed by dehydration to yield the nitrile. Another possibility is the direct cyanomethylation of a suitable thienothiophene precursor.

The properties of this compound can be predicted based on its constituent parts. The thienothiophene core would be expected to impart a degree of thermal stability and specific optical absorption and emission characteristics. The acetonitrile group would provide a reactive handle for further synthetic transformations.

The following table provides representative data for related thienothiophene compounds to illustrate the expected range of properties.

PropertyThieno[3,2-b]thiophene2,5-Dibromothieno[3,2-b]thiophene (B1273552)2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
Molecular Formula C₆H₄S₂C₆H₂Br₂S₂C₁₄H₈S₄
Molecular Weight 140.23 g/mol 297.99 g/mol 304.48 g/mol
Appearance White to light yellow solidYellow solidYellow solid
Melting Point 55-57 °C165-167 °C225-227 °C

This table presents data for related compounds to provide context for the properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NS2 B13041321 2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NS2

Molecular Weight

179.3 g/mol

IUPAC Name

2-thieno[3,2-b]thiophen-5-ylacetonitrile

InChI

InChI=1S/C8H5NS2/c9-3-1-6-5-8-7(11-6)2-4-10-8/h2,4-5H,1H2

InChI Key

MJZMIWNGEWAACD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC(=C2)CC#N

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Thieno 3,2 B Thiophen 2 Yl Acetonitrile

Approaches to the Thieno[3,2-b]thiophene (B52689) Core Formation

The construction of the fused thieno[3,2-b]thiophene ring system is a critical first step in the synthesis of the target molecule. Various strategies have been developed to achieve this, each with its own advantages and substrate scope.

Annulation and Intramolecular Cyclization Strategies

Annulation and intramolecular cyclization reactions represent a common and effective approach to building the thieno[3,2-b]thiophene core. These methods typically involve the formation of a second thiophene (B33073) ring onto a pre-existing thiophene precursor. A widely adopted strategy begins with suitably functionalized thiophenes, such as 3-bromothiophene, which can undergo a series of reactions to furnish the fused ring system.

One such method involves the reaction of 3-nitrothiophenes bearing carbonyl fragments at the C-2 and C-5 positions. These substrates can undergo nucleophilic aromatic substitution of the nitro group with a thiol-containing reagent, followed by a base-promoted intramolecular cyclization, such as a Dieckmann condensation, to yield the thieno[3,2-b]thiophene scaffold. mdpi.combeilstein-archives.org For instance, the reaction of 3-nitrothiophene-2,5-dicarboxylates with thioglycolates or 2-mercaptoacetone in the presence of a base like potassium carbonate leads to the formation of 3-sulfenylthiophene intermediates, which can then be cyclized. mdpi.com

Another approach involves the cyclization of 3-alkylthio-substituted thiophenes. These precursors can be formed by treating thiophen-3-yl lithium intermediates with elemental sulfur and an appropriate alkylating agent. mdpi.com

A step-efficient protocol has also been reported for the synthesis of multisubstituted thieno[3,2-b]thiophenes through the bisulfur/biselenium cyclization of alkynyl diols. mdpi.comnih.gov

Nucleophilic Aromatic Substitution Pathways for Thienothiophene Synthesis

Nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for the synthesis of the thieno[3,2-b]thiophene core. This strategy often utilizes 3-halothiophenes, such as 3-chloro- or 3-bromothiophenes, which are activated towards nucleophilic attack by an electron-withdrawing group at the C-2 position. mdpi.com The reaction with a sulfur nucleophile, such as an ester of thioglycolic acid, in the presence of a base, leads to the substitution of the halogen. Subsequent base-promoted intramolecular cyclization then affords the thieno[3,2-b]thiophene ring system. mdpi.com

More recently, an efficient strategy has been developed that utilizes 3-nitrothiophenes as substrates. The nitro group, being a strong electron-withdrawing group, activates the thiophene ring for nucleophilic aromatic substitution by various thiolates. This method has been successfully employed for the construction of thieno[3,2-b]thiophene molecules bearing hydroxy, alkoxycarbonyl, and acetyl groups. mdpi.comdntb.gov.ua For example, the reaction of 3-nitrothiophene-2,5-dicarboxylates with thiophenols, thioglycolates, and 2-mercaptoacetone proceeds rapidly in the presence of potassium carbonate to yield 3-sulfenylthiophene-2,5-dicarboxylates, which are key intermediates for the subsequent cyclization. mdpi.comresearchgate.net

Starting MaterialReagentBaseProductReference
3-Nitrothiophene-2,5-dicarboxylatesThioglycolatesK2CO33-Sulfenylthiophene-2,5-dicarboxylates mdpi.com
3-Nitrothiophene-2,5-dicarboxylates2-MercaptoacetoneK2CO33-Sulfenylthiophene-2,5-dicarboxylates mdpi.com
3-HalothiophenesThioglycolic acid estersVarious basesThieno[3,2-b]thiophene derivatives mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Thienothiophene Integration (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful methodology for the synthesis of a wide array of organic compounds, including the thieno[3,2-b]thiophene core. Reactions such as the Suzuki and Stille couplings are particularly valuable for forming carbon-carbon bonds, enabling the integration of the thienothiophene moiety into more complex molecular architectures. nih.gov

In the context of thieno[3,2-b]thiophene synthesis, these cross-coupling reactions can be employed to construct the fused ring system itself or to functionalize a pre-formed thieno[3,2-b]thiophene core. For instance, intramolecular C-H/C-H coupling of 3-aryloxylthiophenes can be achieved in the presence of a palladium catalyst to yield thieno[3,2-b]benzofurans, demonstrating the utility of palladium catalysis in forming fused heterocyclic systems. researchgate.net

Furthermore, palladium-catalyzed direct arylation has been shown to be an efficient method for the synthesis of multi-arylated thieno[3,2-b]thiophenes. researchgate.net The site-selectivity of the arylation can be controlled by the electronic nature of the substituents already present on the thieno[3,2-b]thiophene ring. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, in particular, has been utilized for the synthesis of functionalized cyclopropylthiophenes, which can serve as building blocks for more complex structures. nih.gov Similarly, Stille coupling reactions have been employed to synthesize derivatives of thieno[3,2-b]thiophene end-capped with phenyl units. nih.gov

Reaction TypeCatalyst SystemSubstratesProductReference
Suzuki CouplingPd(PPh3)4/Na2CO35-Bromothieno[3,2-b]thiophene-2-carbaldehyde, Aryl boronic acidsAryl-substituted thieno[3,2-b]thiophene aldehydes mdpi.com
Stille CouplingPdCl2(PPh3)22,5-Dibromothieno[3,2-b]thiophene (B1273552), OrganostannanesSubstituted thieno[3,2-b]thiophenes nih.gov
Direct ArylationPd(OAc)2/KOAcThieno[3,2-b]thiophene, Aryl bromidesArylated thieno[3,2-b]thiophenes researchgate.net

Regiospecific Introduction of the Acetonitrile (B52724) Moiety

Once the thieno[3,2-b]thiophene core is synthesized, the next critical step is the regiospecific introduction of the acetonitrile group (-CH₂CN) at the 2-position. This can be achieved through various synthetic transformations.

Cyanation Reactions for Nitrile Group Installation

A common strategy for introducing the acetonitrile moiety involves a two-step process: first, the installation of a nitrile group (-CN) at the 2-position, followed by its conversion to the acetonitrile group. Cyanation reactions are typically employed to introduce the nitrile group. This can be achieved by reacting a 2-halo-thieno[3,2-b]thiophene derivative with a cyanide source, often in the presence of a transition metal catalyst. The resulting thieno[3,2-b]thiophene-2-carbonitrile is a key intermediate. ossila.comtcichemicals.com

While specific details for the direct conversion of thieno[3,2-b]thiophene-2-carbonitrile to 2-(thieno[3,2-b]thiophen-2-yl)acetonitrile are not extensively documented in the readily available literature, this transformation would typically involve a reduction of the nitrile to the corresponding amine, followed by a Sandmeyer-type reaction or a related transformation to introduce the cyanomethyl group. Alternatively, methods for the direct α-alkylation of the nitrile are known in organic synthesis.

Another approach involves the homologation of a thieno[3,2-b]thiophene-2-carbaldehyde. This can be achieved through various methods, such as the Strecker synthesis or the Wittig reaction. The Strecker synthesis involves the reaction of the aldehyde with an amine and a cyanide source to form an α-aminonitrile, which can then be converted to the desired acetonitrile. masterorganicchemistry.commasterorganicchemistry.com The Wittig reaction, on the other hand, would involve the reaction of the aldehyde with a phosphorane reagent designed to introduce the cyanomethylene group. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com

Direct C(sp3)-H Functionalization of Acetonitrile Precursors

Direct C(sp³)-H functionalization represents a modern and atom-economical approach to forming carbon-carbon bonds. In the context of synthesizing this compound, this would involve the direct coupling of a thieno[3,2-b]thiophene derivative with an acetonitrile precursor, such as acetonitrile itself or a related reagent, at the C-2 position.

While direct C-H arylation of the thieno[3,2-b]thiophene ring at the C-2 and C-3 positions has been reported, mdpi.com specific examples of direct C(sp³)-H functionalization with acetonitrile precursors to yield the target compound are not well-documented in the current scientific literature. This remains an area for potential future research and development in the synthesis of this and related compounds.

Knoevenagel Condensation Protocols in Acetonitrile Derivative Synthesis

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. While a specific protocol for the direct synthesis of this compound via a Knoevenagel-type reaction is not extensively detailed in the literature, the principles of this reaction can be applied to its hypothetical synthesis from thieno[3,2-b]thiophene-2-carbaldehyde.

The reaction would involve the condensation of thieno[3,2-b]thiophene-2-carbaldehyde with a cyanide source that can act as a nucleophile, such as tosyl isocyanide or a related reagent, in the presence of a base. The subsequent steps would involve dehydration and rearrangement to yield the desired nitrile.

A generalized representation of a Knoevenagel-type reaction for the synthesis of a vinyl nitrile is presented in the table below, which could be adapted for the synthesis of the target compound.

Table 1: Generalized Conditions for Knoevenagel Condensation

Parameter Condition
Aldehyde Thieno[3,2-b]thiophene-2-carbaldehyde
Active Methylene Compound Cyanoacetic acid or Malononitrile
Catalyst Piperidine, Pyridine, or Ammonium (B1175870) Acetate
Solvent Toluene, Ethanol, or Acetonitrile
Temperature Reflux

Development and Optimization of Multi-Step Synthetic Sequences

The synthesis of this compound is more practically achieved through a multi-step synthetic sequence, starting from the commercially available 3-bromothiophene or the thieno[3,2-b]thiophene core itself. A common strategy involves the introduction of a functional group at the 2-position of the thieno[3,2-b]thiophene ring that can be subsequently converted to the acetonitrile moiety.

A plausible and efficient synthetic route commences with the formylation of thieno[3,2-b]thiophene. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate. wikipedia.org For thieno[3,2-b]thiophene, the formylation is expected to occur preferentially at the 2-position due to the electronic properties of the fused ring system.

The resulting thieno[3,2-b]thiophene-2-carbaldehyde serves as a key intermediate. This aldehyde can then be converted to the target nitrile. One established method for this transformation is the reaction of the aldehyde with hydroxylamine to form an aldoxime, followed by dehydration using a reagent such as acetic anhydride, thionyl chloride, or a carbodiimide to yield the nitrile.

An alternative and more direct approach involves the conversion of the aldehyde to a tosylhydrazone, which is then treated with a cyanide source like potassium cyanide to afford the desired this compound.

The table below outlines a representative multi-step synthesis.

Table 2: Multi-Step Synthesis of this compound

Step Reactants Reagents Product
1. Formylation Thieno[3,2-b]thiophene POCl₃, DMF Thieno[3,2-b]thiophene-2-carbaldehyde
2. Oxime Formation Thieno[3,2-b]thiophene-2-carbaldehyde Hydroxylamine hydrochloride, Base Thieno[3,2-b]thiophene-2-carbaldehyde oxime
3. Dehydration Thieno[3,2-b]thiophene-2-carbaldehyde oxime Acetic anhydride This compound

Advanced Purification and Isolation Techniques for High Purity Chemical Compound

The purification of the final product, this compound, is crucial for its application in materials science, where high purity is often a prerequisite for optimal performance. A combination of purification techniques is typically employed to achieve the desired level of purity.

Chromatography: Column chromatography is a fundamental technique for the purification of organic compounds. For thieno[3,2-b]thiophene derivatives, silica gel is a common stationary phase, and a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate or dichloromethane, is used as the eluent. mdpi.com The polarity of the eluent system is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled to allow for the formation of crystals of the pure compound, leaving impurities in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound.

Sublimation: For thermally stable compounds with a sufficiently high vapor pressure, vacuum sublimation can be an excellent method for achieving very high purity. nih.gov The compound is heated under high vacuum, causing it to transition directly from the solid to the gas phase. The vapor is then condensed on a cold surface to form highly pure crystals, leaving non-volatile impurities behind. Thieno[3,2-b]thiophene and its derivatives are often amenable to this purification technique. researchgate.net

The table below summarizes the key purification techniques and their principles.

Table 3: Purification Techniques for this compound

Technique Principle Typical Application
Column Chromatography Differential adsorption of components onto a stationary phase. Initial purification to separate the product from major impurities.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. Further purification of the solid product obtained from chromatography.
Vacuum Sublimation Phase transition from solid to gas under reduced pressure, followed by condensation. Final purification step to obtain a highly pure, crystalline product. nih.gov

Elucidation of Organic Reactions and Transformation Pathways of 2 Thieno 3,2 B Thiophen 2 Yl Acetonitrile

Reactivity of the Nitrile Group in the Compound

The acetonitrile (B52724) moiety (–CH₂CN) is a primary site for chemical modification. Its reactivity is twofold: the nitrile group itself can undergo nucleophilic addition, and the adjacent methylene (B1212753) (CH₂) protons are acidic, allowing for derivatization at the α-carbon.

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. Such reactions can serve as the initial step in cascade sequences leading to the formation of new heterocyclic rings. For instance, cyanide-mediated cascade reactions, involving an initial Michael-type conjugate addition of a cyanide anion to an intermediate, can trigger unusual cyclizations to form complex structures. nih.gov While direct examples involving 2-(thieno[3,2-b]thiophen-2-yl)acetonitrile are specific, analogous reactions with functionally related thienothiophenes demonstrate this principle. For example, derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) undergo various heterocyclization reactions. nih.govresearchgate.net These transformations often involve the reaction of amino groups with reagents like carbon disulfide or phenyl isothiocyanate to yield fused thiazepino- or diazepinothieno[2,3-b]thiophenes. researchgate.net

Another powerful cyclization strategy is the Dieckman condensation, which can be used to construct thieno[3,2-b]thiophene (B52689) molecules and could be conceptually applied to derivatives of the title compound. researchgate.net The initiation often involves a nucleophilic attack followed by an intramolecular cyclization. researchgate.net

Table 1: Examples of Nucleophilic Addition and Subsequent Cyclization Pathways

Reaction Type Reagents/Conditions Product Type Reference
Cascade Cyclization Cyanide anion, Michael acceptor Fused heterocyclic systems nih.gov
Heterocyclization Hydrazine, CS₂, PhNCS Oxadiazole, triazole derivatives researchgate.net
Cycloaddition CS₂ or PhNCS under phase transfer Thiazepino- or diazepinothieno systems researchgate.net
Dieckman Condensation Sodium alcoholates Fused cyclic ketones researchgate.net

The acetonitrile side chain can be readily converted into other functional groups. The α-protons on the carbon adjacent to the nitrile are acidic and can be removed by a base, creating a nucleophilic carbanion. This anion can then react with various electrophiles, allowing for alkylation or acylation at the side chain.

Furthermore, the nitrile group itself can be transformed. Common derivatizations include:

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 2-(thieno[3,2-b]thiophen-2-yl)acetic acid.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) transforms the nitrile into a primary amine, 2-(thieno[3,2-b]thiophen-2-yl)ethanamine.

Reaction with Grignard Reagents: Addition of an organomagnesium halide (Grignard reagent) followed by hydrolysis yields a ketone.

Transformations like the Horner-Wadsworth-Emmons reaction, which involves phosphonate (B1237965) carbanions, could also be applied to derivatives of the acetonitrile side chain to introduce carbon-carbon double bonds. acs.org

Table 2: Potential Derivatization Reactions of the Acetonitrile Side Chain

Reaction Reagent(s) Resulting Functional Group
Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid (–COOH)
Reduction H₂/Catalyst or LiAlH₄ Primary Amine (–CH₂NH₂)
Grignard Reaction 1. RMgX; 2. H₂O Ketone (–C(O)R)
α-Alkylation 1. Base (e.g., LDA); 2. R-X α-Substituted Acetonitrile

Electrophilic Aromatic Substitution Reactions on the Thienothiophene Core

The thieno[3,2-b]thiophene core is electron-rich and readily undergoes electrophilic aromatic substitution (SₑAr). researchgate.net Theoretical studies on thiophene (B33073) and thieno[2,3-b]thiophene (B1266192) indicate that the α-positions (adjacent to the sulfur atoms) are kinetically and thermodynamically preferred for electrophilic attack over the β-positions. researchgate.net For the thieno[3,2-b]thiophene isomer, the α-positions are C2, C3, C5, and C6.

A prominent example of this reactivity is bromination. The thieno[3,2-b]thiophene core can be fully brominated using bromine in a solvent mixture like acetic acid and chloroform (B151607) to yield 2,3,5,6-tetrabromothieno[3,2-b]thiophene. ossila.com This exhaustive halogenation demonstrates the high reactivity of all available positions on the ring system towards electrophiles. ossila.com Such halogenated intermediates are crucial for subsequent cross-coupling reactions.

Table 3: Summary of Electrophilic Aromatic Substitution on the Thieno[3,2-b]thiophene Core

Reaction Reagent(s) Product Key Feature Reference
Bromination Br₂ in AcOH/CHCl₃ 2,3,5,6-Tetrabromothieno[3,2-b]thiophene Substitution at all α and β positions ossila.com
Chlorination N-Chlorosuccinimide (NCS) Chloro-substituted thienothiophene Preferential substitution at α-positions researchgate.net

Investigation of Metal-Mediated and Catalytic Transformations

Metal-catalyzed cross-coupling reactions are fundamental for elaborating the structure of thienothiophene-based molecules, particularly for applications in materials science. rsc.org Following electrophilic halogenation of the core (as described in 3.2), the resulting aryl halides can participate in reactions such as:

Stille Coupling: Palladium-catalyzed reaction with organostannanes. acs.orgrsc.org

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters. rsc.org

These reactions are used to synthesize complex oligomers and polymers with extended conjugated systems. rsc.org For example, 2,5-dibromothieno[3,2-b]thiophene (B1273552) can be coupled with stannylated thiophenes to produce materials like PBTTT, a well-known organic semiconductor. ossila.comacs.org Similarly, palladium catalysts are employed in the synthesis of 2-thiopheneacetonitrile (B147512) from 2-bromothiophene (B119243) and a cyanoacetate, demonstrating a direct catalytic route to a closely related structure. google.com

Electropolymerization is another catalytic transformation where a potential is applied to polymerize monomers like 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, creating a conductive polymer film. nih.gov

Table 4: Representative Metal-Mediated Transformations

Reaction Name Catalyst Substrates Application Reference
Stille Coupling Pd(PPh₃)₄ Halogenated thienothiophene + Organostannane Synthesis of oligomers/polymers acs.orgrsc.org
Suzuki Coupling Pd(PPh₃)₄ Halogenated thienothiophene + Boronic acid Synthesis of oligomers/polymers rsc.org
Decarboxylation Coupling Palladium catalyst 2-Bromothiophene + Cyanoacetate Synthesis of 2-thiopheneacetonitrile google.com
Electropolymerization Electrical Potential Thienothiophene monomers Formation of conductive polymers nih.gov

Oxidative Chemistry of the Thienothiophene Ring System

The sulfur atoms in the thienothiophene ring system can be oxidized. Mild oxidation can lead to the formation of sulfoxides, while stronger oxidizing agents can produce sulfones. For the related thieno[2,3-b]thiophene isomer, the HOF·CH₃CN complex has been used to effectively oxidize a sulfur atom to the corresponding sulfonyl group (SO₂) in high yield under mild conditions. nih.gov The oxidation state of the sulfur atoms has a significant impact on the electronic properties of the molecule, such as the HOMO and LUMO energy levels. mdpi.com The existence of compounds like thieno[3,2-b]thiophene-2,5-dione (B13760093) further confirms that the ring system can undergo oxidation. nih.gov

Radical Cascade and Other Radical-Mediated Reaction Pathways

Radical reactions offer alternative pathways for functionalization. Thiyl radicals (RS•), which can be generated from thiols via homolytic bond cleavage or one-electron oxidation, are versatile intermediates for initiating cyclization cascades. nih.gov The thiol-ene reaction, for example, involves the radical addition of a thiol to an alkene. wikipedia.org This process can generate a carbon-centered radical that subsequently participates in intramolecular cyclizations. wikipedia.org

In the context of this compound, a radical could be generated at the α-carbon of the acetonitrile side chain. This radical could then, in a suitably designed substrate, add to an intramolecular unsaturated bond, initiating a radical cascade to form new cyclic structures. The generation of thiyl radicals for such purposes can be achieved through photolysis or by using radical initiators like AIBN. nih.gov

Research on Applications in Materials Science and Organic Electronic Technologies

Incorporation into π-Conjugated Polymers and Small Molecules for Advanced Materials

The thieno[3,2-b]thiophene (B52689) (TT) moiety, the core of 2-(Thieno[3,2-b]thiophen-2-yl)acetonitrile, is a favored component in the synthesis of π-conjugated polymers and small molecules. ossila.comresearchgate.net Its fused, rigid structure extends π-conjugation, which is essential for efficient charge transport. ossila.com This has led to its use as an intermediate in the creation of a variety of organic semiconducting materials. ossila.comossila.com

The incorporation of the thieno[3,2-b]thiophene unit into donor-acceptor (D-A) copolymers has been a particularly fruitful strategy. mdpi.com For instance, copolymers combining thieno[3,2-b]thiophene with diketopyrrolopyrrole have been synthesized, demonstrating the versatility of this building block. acs.org The resulting polymers exhibit desirable optical and electrochemical properties, which can be fine-tuned by altering the co-monomer or side chains. mdpi.comresearchgate.net

In the realm of small molecules, thieno[3,2-b]thiophene has been used to construct various architectures, from simple dimers to more complex donor-π-acceptor (D-π-A) systems. beilstein-journals.orgrsc.org These molecules often exhibit high solubility and good film-forming properties, making them suitable for solution-based processing techniques. acs.org For example, a D-π-A type compound, DMB-TT-TPA, was synthesized with triphenylamine (B166846) as the donor and dimesitylboron as the acceptor, linked by a thieno[3,2-b]thiophene core. beilstein-journals.org This molecule demonstrated a significant Stokes shift and high quantum yields. beilstein-journals.org

The structural modifications enabled by the thieno[3,2-b]thiophene unit allow for precise control over the electronic energy levels (HOMO and LUMO) of the resulting materials. This is a critical factor in optimizing the performance of organic electronic devices. researchgate.net

Performance in Organic Field-Effect Transistors (OFETs)

The favorable charge transport characteristics of thieno[3,2-b]thiophene-based materials make them excellent candidates for the active layer in organic field-effect transistors (OFETs). ossila.com The planarity and rigidity of the thieno[3,2-b]thiophene core promote ordered molecular packing in the solid state, which is crucial for high charge carrier mobility. researchgate.net

Numerous studies have reported high-performance, p-channel OFETs fabricated from polymers and small molecules containing the thieno[3,2-b]thiophene unit. researchgate.net For example, a copolymer of thieno[3,2-b]thiophene and diketopyrrolopyrrole achieved a remarkable hole mobility of up to 1.95 cm²/Vs. acs.org Similarly, thienoacene dimers based on the thieno[3,2-b]thiophene moiety have demonstrated hole mobilities as high as 1.33 cm²/Vs. rsc.org

The performance of these OFETs is not only dependent on the molecular structure but also on the processing conditions of the thin film. Solution-processable derivatives, often achieved by attaching branched alkyl groups, have enabled the fabrication of high-performance devices without the need for high-temperature vacuum deposition. acs.org For instance, mono-alkylation of a dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) core improved solubility while maintaining good semiconducting properties in thin films, leading to OFETs with mobilities exceeding 0.1 cm²/Vs. acs.org

MaterialDevice ArchitectureHole Mobility (cm²/Vs)On/Off Ratio
Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymerNot specified1.95Not specified
Thienoacene dimers based on thieno[3,2-b]thiopheneThin-film field-effect transistor1.33Not specified
Mono-alkylated DNTT derivativeThin-film transistor> 0.1Not specified
Benzo[b]thieno[2,3-d]thiophene derivativeBottom-gate/top-contact OFET0.005> 10⁶

Utilization in Organic Photovoltaic Devices (OPVs) and Organic Solar Cells (OSCs)

Thieno[3,2-b]thiophene-based materials are extensively used as donor materials in bulk heterojunction (BHJ) organic solar cells (OSCs) due to their broad absorption spectra and suitable energy levels for efficient charge separation at the donor-acceptor interface. ossila.comnih.govbohrium.com The introduction of the thieno[3,2-b]thiophene unit into small molecules and polymers can enhance light absorption and facilitate charge transport, leading to improved power conversion efficiencies (PCEs). nih.govbohrium.com

For instance, a small molecule named DCATT, which features a thieno[3,2-b]thiophene π-bridge, was used as a donor material in a solution-processed OSC, achieving a PCE of 5.20%. nih.gov In another study, a copolymer of thieno[3,2-b]thiophene and diketopyrrolopyrrole, when blended with PC₇₁BM, resulted in a solar cell with a PCE of 5.4%. acs.org

The versatility of the thieno[3,2-b]thiophene scaffold allows for the design of materials with tailored properties for specific solar cell applications. This includes its use in various types of solar cells, as detailed in the following subsections.

While the parent compound, this compound, is not directly cited in the context of DSSCs, related thieno[3,4-b]thiophene (B1596311) derivatives have been synthesized and used as sensitizers in n-type DSSCs. nih.gov These dyes exhibit a bathochromic shift in their absorption spectra compared to their thiophene (B33073) counterparts. nih.gov In one study, a DSSC based on a thieno[3,4-b]thiophene-containing dye achieved a conversion efficiency of 5.31%. nih.gov Furthermore, thieno[3,2-b]indole-based dyes have also been investigated as photosensitizers for DSSCs, with one such dye containing a thieno[3,2-b]thiophene unit showing a conversion efficiency of 2.00%. researchgate.net

Thieno[3,2-b]thiophene-based materials have emerged as promising hole transport materials (HTMs) in perovskite solar cells (PSCs). frontiersin.orgfrontiersin.org Their suitable energy levels, high hole mobility, and good film-forming properties facilitate efficient extraction and transport of holes from the perovskite absorber layer to the electrode. frontiersin.orgablesci.com

Researchers have designed and synthesized novel HTMs incorporating thieno[3,2-b]thiophene and triphenylamine units. frontiersin.orgfrontiersin.org These materials, when used in a p-i-n PSC architecture, have demonstrated impressive performance, with one study reporting a PCE of 5.20% and an open-circuit voltage (Voc) as high as 1,050 mV. frontiersin.orgitu.edu.tr Another study on linear, dopant-free HTMs based on a diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate core structure achieved a high PCE of 21.62% and excellent long-term stability. ablesci.com

HTM MaterialDevice ArchitecturePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
Thieno[3,2-b]thiophene and TPA(OMe)₂-based HTMp-i-n5.20%1,050 mV16.9 mA/cm²29.3%
Dopant-free DTTTP-TPANot specified21.62%Not specifiedNot specifiedNot specified

While much of the research has focused on p-type (donor) materials, the thieno[3,2-b]thiophene scaffold has also been incorporated into n-type polymers for all-polymer solar cells. For instance, thieno[3,2-b]pyrrole, a nitrogen-containing analogue of thieno[3,2-b]thiophene, has been used to develop a series of small molecule acceptors. semanticscholar.org Polymer solar cells based on these acceptors have achieved high PCEs, with one device reaching 15.3% with an outstanding fill factor of 0.771. semanticscholar.org This demonstrates the potential of thieno[3,2-b]thiophene-related structures in the development of high-performance n-type materials for organic electronics.

Contribution to Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of materials containing the thieno[3,2-b]thiophene unit make them suitable for use as emitters in organic light-emitting diodes (OLEDs). beilstein-journals.org The rigid and planar structure of thieno[3,2-b]thiophene can lead to high fluorescence quantum yields in the solid state, a critical parameter for efficient light emission. beilstein-journals.org

Development of Electrochromic Materials and Devices

Electrochromic materials are capable of reversibly changing their optical properties, such as color and transparency, in response to an applied electrical voltage. This phenomenon is central to the development of smart windows, displays, and other optoelectronic devices. The thieno[3,2-b]thiophene moiety has been extensively used as a core component in the synthesis of electrochromic polymers due to its inherent electronic and structural advantages. mdpi.com

Polymers derived from thieno[3,2-b]thiophene often exhibit high contrast ratios, rapid switching speeds, and excellent stability. The performance of these materials can be finely tuned by introducing various functional groups to the thieno[3,2-b]thiophene core. For instance, the incorporation of electron-withdrawing groups, such as a cyanophenyl group, can lower the HOMO and LUMO energy levels of the resulting polymer, thereby affecting its electrochromic behavior.

One study focused on polymers of the 2,5-(EDOT–TT–EDOT) type, where the thieno[3,2-b]thiophene core was functionalized at the 3 and 6 positions with 4-cyanophenyl groups. The resulting polymer, P(CNPh-ETTE), displayed a color change from purple in its neutral state to a pale grey-blue in its oxidized state. This material demonstrated remarkably fast switching times, with a coloring time of 0.34 seconds and a bleaching time of 1.1 seconds. Furthermore, it exhibited high contrast in the near-infrared region (up to 62%) and maintained over 90% of its electroactivity after 2000 cycles, indicating good operational stability.

The table below summarizes the electrochromic performance of a polymer derived from a cyanophenyl-functionalized thieno[3,2-b]thiophene derivative, which serves as a close structural analog to polymers that could be synthesized from this compound.

Table 1: Electrochromic Properties of a Cyanophenyl-Functionalized Thieno[3,2-b]thiophene Polymer

PropertyValue
Color (Neutral)Purple
Color (Oxidized)Pale Grey-Blue
Switching Time (Coloring)0.34 s
Switching Time (Bleaching)1.1 s
Contrast (Visible, at λmax)23%
Contrast (Near-Infrared, at 1500 nm)62%
Stability (after 2000 cycles)>90%

Sensor Applications for Chemical Species (e.g., Fluoride (B91410) Anions)

The development of chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. The unique electronic properties of thieno[3,2-b]thiophene derivatives make them promising candidates for the construction of chemosensors. The presence of a nitrile (cyano) group in this compound is particularly relevant for the detection of certain anions, such as fluoride (F⁻).

The cyano group can act as a recognition site for anions through interactions like hydrogen bonding. While direct studies on the sensing applications of this compound are not extensively documented, research on analogous compounds provides strong evidence for its potential in this area. For example, copolymers of 3-arylthieno[3,2-b]thiophenes bearing cyano substituents have been investigated for their ability to detect fluoride anions. These studies demonstrated that the interaction between the fluoride ions and the polymer leads to observable changes in the material's optical properties, such as its UV-visible absorption and fluorescence emission spectra.

Another relevant study explored the use of dithieno[3,2-b:2',3'-d]phosphole systems, which are structurally related to thieno[3,2-b]thiophene, for the highly sensitive detection of fluoride ions. In this system, the interaction with fluoride ions triggered a distinct fluorescence response, allowing for detection at very low concentrations. These findings suggest that the thieno[3,2-b]thiophene scaffold, when appropriately functionalized, can be an effective platform for anion sensing.

The potential mechanism for fluoride sensing in materials derived from this compound would likely involve the interaction of the fluoride anion with the polymer backbone, influenced by the electronic nature of the cyanomethyl group. This interaction could lead to a measurable signal, such as a color change or a change in fluorescence, which can be correlated to the concentration of the analyte.

Integration into Novel Functional Materials Architectures

The versatility of the thieno[3,2-b]thiophene core allows for its incorporation into a wide array of complex functional material architectures, extending beyond simple linear polymers. These architectures are designed to enhance specific properties, such as charge transport, light absorption, or energy storage, by controlling the three-dimensional arrangement of the molecular components.

Star-Shaped Molecules: One such architecture involves the creation of star-shaped molecules where a central core is surrounded by multiple arms containing thieno[3,2-b]thiophene units. These molecules have been investigated for their use in organic thin-film transistors (OTFTs). The three-dimensional structure can influence the solid-state packing of the molecules, which is crucial for efficient charge transport. For instance, star-shaped molecules with a triphenylamine core and thieno[3,2-b]thiophene arms have been synthesized and have shown potential as hole-transporting materials.

Donor-Acceptor (D-A) Polymers: The thieno[3,2-b]thiophene unit can serve as an electron-donating block in donor-acceptor (D-A) type polymers. In this architecture, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. This design facilitates intramolecular charge transfer, which is beneficial for applications such as organic photovoltaics and energy storage. For example, D-A polymers using thieno[3,2-b]thiophene as the donor and benzo[1,2-b:6,5-b′]dithiophene-4,5-dione as the acceptor have been synthesized and investigated as anode materials for lithium-ion batteries. mdpi.com These materials have demonstrated promising specific capacities and cycling stability. mdpi.com

The table below provides examples of different functional material architectures that incorporate the thieno[3,2-b]thiophene core, highlighting the diverse applications of this versatile building block.

Table 2: Functional Material Architectures Based on Thieno[3,2-b]thiophene

ArchitectureExample Compound/PolymerApplicationKey Properties
Star-Shaped MoleculesTriphenylamine core with thieno[3,2-b]thiophene armsOrganic Thin-Film Transistors (OTFTs)Enhanced charge transport through controlled molecular packing.
Donor-Acceptor PolymerPoly[(thieno[3,2-b]thiophene-2-yl)-benzo[1,2-b:6,5-b′]dithiophene-4,5-dione] (PTPTD)Lithium-Ion BatteriesFacilitated intramolecular charge transfer, good specific capacity. mdpi.com
Bridged DimersThieno[3,2-b]thiophene-bridged BODIPY dimersBio-imaging, Photodynamic TherapyHigh molar extinction coefficient, two-photon absorption.

Advanced Spectroscopic Characterization and Structural Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of "2-(Thieno[3,2-b]thiophen-2-yl)acetonitrile" in solution. Both ¹H and ¹³C NMR would provide definitive evidence of its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thienothiophene ring system and the methylene (B1212753) bridge. Based on the spectrum of the parent thieno[3,2-b]thiophene (B52689) chemicalbook.com and its derivatives mdpi.comnih.gov, the aromatic region should display three signals corresponding to the remaining protons on the fused rings. A key indicator for the successful synthesis would be the appearance of a singlet around 4.0 ppm, corresponding to the two protons of the methylene group (-CH₂-) adjacent to the nitrile.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be characterized by signals for the six carbons of the thieno[3,2-b]thiophene core, a signal for the methylene carbon (-CH₂-), and a signal for the nitrile carbon (-C≡N). The chemical shifts for the fused ring system can be estimated from data on related substituted thienopyridines and thienothiophenes. mdpi.comresearchgate.net The nitrile carbon typically appears downfield, around 117 ppm, while the methylene carbon signal is expected at a much lower chemical shift. chemicalbook.com

Predicted NMR Data for this compound

Spectrum TypeAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹H NMR (in CDCl₃)-CH₂-~4.0Singlet (s)
Ring Protons (H3, H5, H6)~7.1 - 7.6Multiplets (m) / Doublets (d)
Note: Specific shifts for H3, H5, and H6 depend on coupling constants.
¹³C NMR (in CDCl₃)-CH₂-CN~20-25
-CH₂-CN~117
Thieno[3,2-b]thiophene Carbons~115 - 145

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum of "this compound" would be dominated by a sharp, intense absorption band characteristic of the nitrile group (C≡N). This stretch is typically observed in the 2240–2260 cm⁻¹ region. Other significant absorptions would include C-H stretching from the aromatic rings and the aliphatic methylene group, as well as C=C and C-S stretching vibrations from the thienothiophene core.

Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (Aromatic)Thienothiophene Ring3050 - 3150Medium
C-H Stretch (Aliphatic)-CH₂-2850 - 2960Medium-Weak
Nitrile Stretch-C≡N2240 - 2260Strong, Sharp
C=C Stretch (Aromatic)Thienothiophene Ring1400 - 1600Medium

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For "this compound" (C₈H₅NS₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing an exact mass of 179.9863 (for the [M+H]⁺ ion, it would be 180.9941).

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak ([M]⁺) at m/z ≈ 180. The primary fragmentation pathway would likely involve the cleavage of the bond between the ring and the acetonitrile (B52724) group, resulting in the loss of a cyanomethyl radical (•CH₂CN). This would yield a highly stable thieno[3,2-b]thiophen-2-yl cation at m/z 139, which would be expected to be the base peak, similar to the fragmentation of the parent thieno[3,2-b]thiophene. nist.gov

Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Predicted Fragment IonDescription
~180[C₈H₅NS₂]⁺Molecular Ion ([M]⁺)
139[C₆H₃S₂]⁺Base Peak, loss of •CH₂CN

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Optical Gap Estimation

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The thieno[3,2-b]thiophene core is known to be a strong chromophore. nih.gov The absorption spectrum of "this compound," typically measured in a solvent like acetonitrile, would exhibit absorption bands corresponding to π-π* transitions. Compared to the unsubstituted thieno[3,2-b]thiophene, the acetonitrile substituent, acting as a weak electron-withdrawing group, is expected to induce a slight bathochromic (red) shift in the maximum absorption wavelength (λmax).

From the onset of the absorption edge (λ_onset) in the solid-state or film spectrum, the optical band gap (E_g^opt) can be estimated using the equation E_g^opt = 1240 / λ_onset. This value is critical for evaluating the potential of the material in organic electronic applications.

Predicted Optical Properties for this compound

ParameterPredicted Value / RangeMethod of Determination
λmax (in solution)~290 - 310 nmUV-Vis Spectroscopy
Optical Band Gap (Egopt)~3.5 - 3.8 eVCalculated from absorption edge

Fluorescence Spectroscopy for Photophysical Properties and Emission Characteristics

Fluorescence spectroscopy is employed to study the photoluminescent properties of a compound after it absorbs light. Many derivatives of thieno[3,2-b]thiophene are known to be fluorescent and are investigated for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.orgrsc.org It is anticipated that "this compound" would also exhibit fluorescence upon excitation at its absorption maximum.

The emission spectrum would reveal the wavelength of the emitted light (λ_em), and further studies could determine its fluorescence quantum yield (ΦF), which measures the efficiency of the emission process. The photophysical properties, including the Stokes shift (the difference between λmax and λ_em), are highly dependent on the molecular structure and its environment. The introduction of the acetonitrile group can influence the intramolecular charge transfer (ICT) character, which in turn affects the emission color and efficiency.

Predicted Photophysical Properties for this compound

ParameterPredicted CharacteristicSignificance
Emission Wavelength (λem)Expected in the UV-A or violet region (e.g., 350-420 nm)Defines the color of the emitted light.
Quantum Yield (ΦF)Moderate to highIndicates the efficiency of the fluorescence process.
Stokes ShiftExpected to be moderateRelates to the energy loss between absorption and emission.

Computational Chemistry and Theoretical Investigations of 2 Thieno 3,2 B Thiophen 2 Yl Acetonitrile and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structures

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of thieno[3,2-b]thiophene-based molecules. researchgate.net These studies are crucial for predicting the behavior of these materials in electronic devices. DFT calculations allow for the determination of key electronic parameters that govern charge transport and stability. For instance, the thieno[3,2-b]thiophene (B52689) core's fused aromatic nature leads to a lower delocalization of electrons into a polymer backbone compared to a single thiophene (B33073) ring, which results in a lowering of the Highest Occupied Molecular Orbital (HOMO) energy level and enhanced stability. researchgate.net

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a critical role in the electronic and optical properties of a molecule. mdpi.comresearchgate.net The HOMO level relates to the ability to donate an electron (p-type or hole transport), while the LUMO level relates to the ability to accept an electron (n-type or electron transport). The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a crucial parameter that determines the material's conductivity and absorption spectrum. nih.gov

Molecules with high-energy HOMO levels are susceptible to oxidation, leading to poor air stability in devices. nih.gov Conversely, deep HOMO levels (more negative values) are desirable for good air stability, often considered to be below -5.2 eV. rsc.org DFT calculations are frequently used to predict these energy levels. For example, in a study of donor-acceptor polymers containing thieno[3,2-b]thiophene, the HOMO/LUMO values were calculated to be -5.86/-3.59 eV for one polymer (PTPP) and -5.01/-3.52 eV for another (PTPTD), with corresponding energy gaps of 2.27 eV and 1.49 eV, respectively. mdpi.com The lower energy gap in PTPTD was attributed to its molecular structure, leading to better electrochemical performance in lithium-ion battery applications. mdpi.com

The introduction of different functional groups significantly impacts the FMO energies. Strongly electron-withdrawing groups, for instance, can substantially lower both HOMO and LUMO levels. acs.org Similarly, extending π-conjugation, such as through dimerization, can raise the HOMO level and reduce the energy gap. rsc.org

Table 1: Calculated HOMO/LUMO Energy Levels and Energy Gaps (Eg) for Various Thieno[3,2-b]thiophene Derivatives

This table is interactive. Click on the headers to sort the data.

Compound/PolymerHOMO (eV)LUMO (eV)Eg (eV)Method/Source
Thieno[3,2-b]thiophene Dimer (4a)-5.41--Experimental (Thin Film) rsc.org
Alkyl-substituted Dimer (4b)-5.23--Experimental (Thin Film) rsc.org
PTPP Polymer-5.86-3.592.27Experimental (CV) mdpi.com
PTPTD Polymer-5.01-3.521.49Experimental (CV) mdpi.com
p(4-CNPhTT) Polymer-5.61-3.582.03Experimental (CV) nih.gov
DTIP-i-5.10-3.581.52Experimental acs.org
DTIP-o-5.13-3.491.64Experimental acs.org
DBTD4--2.882DFT Calculation nih.gov
PorTT-T-5.14-3.102.04DFT Calculation nih.gov

Beyond just the energy levels, DFT provides detailed information about the spatial distribution of the frontier orbitals. The electron density contours of the HOMO and LUMO reveal where charge is most likely to reside and which parts of the molecule are involved in electronic transitions. researchgate.net

In many thieno[3,2-b]thiophene derivatives, the HOMO and LUMO are primarily composed of π-orbitals delocalized across the conjugated backbone. nih.govnih.gov The distribution of these orbitals is key. For instance, in donor-acceptor (D-A) type polymers, the HOMO is often localized on the electron-donating unit, while the LUMO is on the electron-accepting unit. This separation facilitates intramolecular charge transfer (ICT), which is crucial for applications in photovoltaics and nonlinear optics. mdpi.comnih.gov

In a study of a thieno[3,2-b]thiophene-porphyrin derivative, DFT calculations showed that the introduction of a sulfur atom in a side chain altered the electron density distribution of the HOMO, concentrating it more on the porphyrin-centered main chain. nih.gov This change was found to enhance the material's performance in organic solar cells. nih.gov The π-conjugated bridge, which often includes the thieno[3,2-b]thiophene unit, is essential for mediating these electron transfer processes. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties, making it an invaluable tool for predicting the optical characteristics of molecules. It is widely used to calculate the electronic absorption spectra (UV-vis) and interpret electronic transitions. researchgate.netacs.org

TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding excitation energies. These theoretical results are often in good agreement with experimental data, helping to understand the relationship between molecular structure and color or light absorption capabilities. nih.govrsc.org For example, TD-DFT analysis has been used to interpret the red-shift observed in the absorption spectra of thieno[3,2-b]thiophene co-oligomers when the fused-ring unit is moved toward the periphery of the molecule, indicating a smaller HOMO-LUMO gap. acs.org This method also helps in analyzing nonlinear optical (NLO) properties by calculating parameters like hyperpolarizability. researchgate.netnih.gov

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry is employed to elucidate the mechanisms of chemical reactions involving thieno[3,2-b]thiophene derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the feasibility and kinetics of a particular synthetic route.

For example, computational studies can shed light on polymerization reactions, such as Stille or Suzuki coupling, which are commonly used to synthesize conjugated polymers from thieno[3,2-b]thiophene-based monomers. nih.govulb.ac.be Understanding the reaction mechanism allows for the optimization of reaction conditions to improve yields and control polymer properties. researchgate.net Furthermore, computational methods like molecular docking are used to study the interaction of thieno[3,2-b]thiophene derivatives with biological targets, such as enzymes. nih.gov These studies can predict binding modes and affinities, explaining the mechanism of action for potential drug candidates and guiding the design of more potent inhibitors. nih.gov

Predictive Modeling for Polymerization Processes and Material Properties

Theoretical models are used to predict how the structure of a monomer like 2-(thieno[3,2-b]thiophen-2-yl)acetonitrile will influence the properties of the resulting polymer. Computational studies on oligomers (short chains of the repeating unit) can provide insights into the electronic and structural properties of the full polymer. rsc.org

By calculating properties like the HOMO-LUMO gap, ionization potential, and electron affinity of monomers and dimers, researchers can forecast the electronic characteristics of the final polymer. mdpi.comrsc.org For instance, the planarity and rotational invariance of the thieno[3,2-b]thiophene unit in a polymer backbone can promote a low-energy conformation, leading to highly ordered crystalline domains and, consequently, higher charge carrier mobility. researchgate.net Predictive modeling helps to screen potential candidates computationally before undertaking time-consuming and expensive synthesis, accelerating the discovery of high-performance materials. mdpi.com

Rational Design Principles Derived from Computational Insights for Novel Materials

A major goal of computational studies is to derive rational design principles that can guide the synthesis of new materials with targeted properties. For thieno[3,2-b]thiophene-based systems, several key principles have emerged:

Tuning Electronic Properties: The HOMO and LUMO levels can be precisely tuned by the strategic introduction of electron-donating or electron-withdrawing groups. acs.org For example, incorporating a donor-acceptor (D-A) architecture is a common strategy to lower the band gap and enhance intramolecular charge transfer. mdpi.comnih.gov

Enhancing Stability: Using the fused thieno[3,2-b]thiophene ring itself is a design principle for creating stable materials, as its structure leads to lower HOMO energy levels compared to oligothiophenes, improving resistance to oxidation. researchgate.netnih.gov

Improving Charge Transport: Computational insights into molecular packing and crystallinity guide the design of molecules that will form well-ordered thin films. Incorporating the planar thieno[3,2-b]thiophene unit is a known strategy to enhance molecular crystallinity and hole mobility. mdpi.com Alkyl side chains can also be optimized to improve solubility without disrupting the crucial π-π stacking required for efficient charge transport. rsc.org

Optimizing for Specific Applications: For applications in nonlinear optics, computational screening can identify molecules with high hyperpolarizability. nih.gov For organic photovoltaics, DFT calculations help in designing donor and acceptor materials with appropriately aligned energy levels to ensure efficient charge separation at the interface. nih.govmdpi.com

By leveraging these computational insights, scientists can move beyond trial-and-error synthesis and intelligently design novel thieno[3,2-b]thiophene derivatives with properties tailored for advanced electronic and optical applications.

Future Research Trajectories and Emerging Paradigms in 2 Thieno 3,2 B Thiophen 2 Yl Acetonitrile Chemistry

Innovations in Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of thieno[3,2-b]thiophene (B52689) derivatives has traditionally involved multi-step processes that often require harsh reaction conditions and generate significant chemical waste. nih.gov Recognizing the environmental impact, a significant future research direction lies in the development of sustainable and atom-economical synthetic methodologies.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of thiophene-based compounds. eurekaselect.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, microwave-assisted synthesis has been shown to be an effective method for the rapid and efficient synthesis of thieno[2,3-b]thiophene (B1266192) derivatives, a principle that can be extended to their [3,2-b] isomers. nih.gov Such methods often lead to higher yields, shorter reaction times, and reduced energy consumption.

Atom Economy: Future synthetic strategies will prioritize atom economy, maximizing the incorporation of all starting materials into the final product. Cascade reactions, where multiple bond-forming events occur in a single pot, are a promising avenue. A recently developed step-efficient protocol for producing multisubstituted thieno[3,2-b]thiophenes through the bisulfur/biselenium cyclization of alkynyl diols exemplifies this approach. researchgate.netmdpi.com Similarly, Aldol condensation polymerization, which produces water as the only byproduct, offers a highly atom-economical route to conjugated polymers. researchgate.net The development of catalytic cycles that minimize the use of stoichiometric reagents is also a key area of focus. For example, palladium-catalyzed coupling reactions like Stille and Suzuki couplings are already widely used for the synthesis of thieno[3,2-b]thiophene derivatives and offer a degree of atom economy that can be further optimized. nih.govrsc.org

A notable efficient strategy involves the construction of thieno[3,2-b]thiophene molecules from 3-nitrothiophenes containing carbonyl fragments at the C-2 and C-5 atoms, proceeding via a nucleophilic aromatic substitution of the nitro group with thiolates. mdpi.comresearchgate.net This method, along with one-pot, three-step reactions starting from 3-bromothiophene, significantly shortens traditional synthetic routes and improves yields. nih.gov

Synthetic MethodKey FeaturesSustainability/Atom Economy Aspect
Microwave-Assisted Synthesis Rapid heating, shorter reaction timesReduced energy consumption, potential for solvent-free reactions. eurekaselect.comnih.gov
Cascade Cyclization Multiple bond formations in one potHigh atom economy, reduced workup steps. researchgate.netmdpi.com
Aldol Condensation Polymerization Forms C-C double bonds, water as byproductHigh atom economy, avoids metal catalysts. researchgate.net
Nucleophilic Aromatic Substitution Efficient construction from nitrothiophenesShorter synthetic routes, higher yields. mdpi.comresearchgate.net

Exploration of Novel Material Architectures and Supramolecular Assemblies

The unique electronic and structural properties of the thieno[3,2-b]thiophene core make it an ideal candidate for incorporation into a variety of advanced material architectures. Future research will undoubtedly focus on the rational design and synthesis of novel supramolecular assemblies with tailored functionalities.

Metallo-Supramolecular Polymers: A promising area of exploration is the use of thieno[3,2-b]thiophene derivatives as building blocks for metallo-supramolecular polymers (MSPs). mdpi.comresearchgate.net These materials are formed through the self-assembly of organic ligands (unimers) and metal ions, creating polymers with dynamic and reversible bonds. By designing unimers with 2-(thieno[3,2-b]thiophen-2-yl)acetonitrile as a core component, it is possible to create MSPs with unique electrochromic, sensing, and catalytic properties. The nitrile group can also serve as a coordination site, further expanding the possibilities for creating complex, multi-functional assemblies.

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. nih.gov The incorporation of thieno[3,2-b]thiophene units into COF backbones has been shown to yield materials with interesting electronic properties. nih.gov Future work could involve the use of this compound derivatives as linkers or functional pendants within COFs. The nitrile group could be used for post-synthetic modification, allowing for the introduction of additional functionalities and the tuning of the COF's properties for applications in gas storage, catalysis, and sensing.

Self-Assembled Nanostructures: The inherent ability of π-conjugated molecules to self-assemble into ordered nanostructures is a key feature that will be exploited in future research. researchgate.net By carefully designing the substituents on the this compound core, it is possible to control the intermolecular interactions and drive the formation of specific nanostructures, such as nanofibers, nanoribbons, and vesicles. These self-assembled materials could find applications in organic electronics, drug delivery, and bio-imaging.

Material ArchitectureKey FeaturesPotential Applications
Metallo-Supramolecular Polymers Dynamic and reversible metal-ligand bondsElectrochromic devices, sensors, catalysis. mdpi.comresearchgate.net
Covalent Organic Frameworks Porous, crystalline, high surface areaGas storage, catalysis, electronic devices. nih.gov
Self-Assembled Nanostructures Ordered structures from molecular self-assemblyOrganic electronics, bio-imaging, drug delivery. researchgate.net

Integration into Hybrid Organic-Inorganic Functional Systems

The synergy between organic and inorganic components can lead to the development of hybrid materials with enhanced properties and novel functionalities. doabooks.org The integration of this compound into such systems is a burgeoning area of research with significant potential.

Metal-Organic Frameworks (MOFs): MOFs are a class of hybrid materials composed of metal ions or clusters coordinated to organic ligands. Thieno[3,2-b]thiophene-2,5-dicarboxylic acid, a close relative of the acetonitrile (B52724) derivative, has been successfully used as a linker in the synthesis of MOFs. mdpi.com These materials have shown promise for gas storage and sensing applications. The nitrile functionality of this compound offers an alternative coordination site and the potential for creating MOFs with different topologies and properties. Furthermore, the electronic properties of the thieno[3,2-b]thiophene core can be harnessed to create photo- or electro-active MOFs.

Hybrid Perovskites: Organic-inorganic hybrid perovskites have revolutionized the field of photovoltaics. While the organic component is typically a small ammonium (B1175870) cation, there is growing interest in incorporating more complex organic molecules to tune the material's properties. The introduction of this compound or its derivatives at the interface or as an additive in perovskite solar cells could improve charge extraction and stability.

Polymer-Nanoparticle Composites: The combination of conjugated polymers with inorganic nanoparticles is a powerful strategy for creating multifunctional materials. For instance, donor-acceptor type polymers containing the thieno[3,2-b]thiophene unit have been composited with activated carbon to create high-performance anode materials for lithium-ion batteries. mdpi.com Future research could explore the use of polymers derived from this compound in combination with various nanoparticles (e.g., quantum dots, metal oxides) to develop advanced materials for energy storage, catalysis, and sensing.

Hybrid SystemKey FeaturesPotential Applications
Metal-Organic Frameworks (MOFs) Crystalline, porous, tunable propertiesGas storage, sensing, catalysis. mdpi.com
Hybrid Perovskites Combination of organic and inorganic componentsSolar cells, light-emitting diodes.
Polymer-Nanoparticle Composites Synergistic properties of polymer and nanoparticlesEnergy storage, catalysis, sensors. mdpi.com

Application of Machine Learning and Artificial Intelligence for Compound Design and Property Forecasting

The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, Edisonian approaches to materials discovery. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. researcher.lifeuky.eduresearchgate.net

High-Throughput Virtual Screening: ML models can be trained on existing experimental and computational data to predict the properties of new, un-synthesized molecules. researchgate.net This allows for the rapid screening of large virtual libraries of this compound derivatives to identify candidates with desired electronic, optical, or charge-transport properties. This approach can significantly reduce the time and cost associated with experimental synthesis and characterization.

Inverse Design: Going beyond simple screening, inverse design algorithms can use AI to generate novel molecular structures with specific target properties. digitellinc.com By defining the desired characteristics, such as a specific bandgap or charge carrier mobility, these algorithms can explore the chemical space and propose new this compound derivatives that are optimized for a particular application.

AI/ML ApplicationDescriptionImpact on Research
High-Throughput Virtual Screening Rapidly predicting properties of large numbers of virtual compounds. researchgate.netAccelerates the identification of promising candidate molecules.
Inverse Design Generating new molecules with predefined target properties. digitellinc.comShifts from trial-and-error to goal-oriented materials discovery.
Property Prediction and Insights Learning complex structure-property relationships to guide rational design. qmul.ac.ukarxiv.orgmit.edumdpi.comProvides a deeper understanding of the factors governing material performance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing thieno[3,2-b]thiophene derivatives like 2-(thieno[3,2-b]thiophen-2-yl)acetonitrile?

  • Methodological Answer : Acylation reactions using triethylamine in acetonitrile are commonly employed for functionalizing thieno[3,2-b]thiophene scaffolds. For example, sulfonamide intermediates can be synthesized via reactions with sulfonyl chlorides (e.g., thieno[3,2-b]pyridine-2-sulfonyl chloride) under basic conditions . Stille coupling with organostannanes (e.g., tributyl(thieno[3,2-b]thiophen-2-yl)stannane) is another key strategy for introducing substituents .

Q. How can crystallographic data validate the structural integrity of thieno[3,2-b]thiophene derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For instance, monoclinic crystal systems (space group P2₁/c) with defined unit cell parameters (e.g., a = 12.2 Å, b = 8.5 Å, c = 14.3 Å) provide unambiguous structural evidence, as seen in related quinoxaline-thiophene hybrids .

Q. What spectroscopic techniques are essential for characterizing intermediates in thieno[3,2-b]thiophene synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for verifying intermediate structures. For example, ¹H NMR can resolve thiophene ring protons (δ 6.5–7.5 ppm), while HRMS confirms molecular ions (e.g., m/z 339.38 for C₁₆H₉N₃O₂S₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in cross-coupling reactions involving thieno[3,2-b]thiophene boronic acids?

  • Methodological Answer : Palladium-catalyzed Suzuki-Miyaura couplings require strict control of temperature, solvent polarity, and ligand selection. For example, anhydrous tetrahydrofuran (THF) with Pd(PPh₃)₄ at 80°C improves yields of biaryl products. Monitoring by thin-layer chromatography (TLC) and quenching reactive intermediates (e.g., boronic anhydrides) mitigates side reactions .

Q. What strategies enhance the charge-carrier mobility of thieno[3,2-b]thiophene-based polymers in organic photovoltaics?

  • Methodological Answer : Conjugated polymers with alternating electron-rich (e.g., thieno[3,2-b]thiophene) and electron-deficient (e.g., fullerene) units form bulk heterojunctions (BHJs) with high exciton dissociation efficiency. Thermal annealing (150°C for 10 min) of active layers improves π-π stacking, as demonstrated in poly(3-hexylthiophene)/PCBM systems achieving 7.4% power conversion efficiency .

Q. How do electronic bandgap modifications of thieno[3,2-b]thiophene derivatives impact their optoelectronic properties?

  • Methodological Answer : Density functional theory (DFT) calculations predict bandgap tuning via substituent effects. Nitro groups (-NO₂) and cyano (-CN) moieties lower the LUMO energy, enhancing electron affinity. Experimental validation via cyclic voltammetry (CV) and UV-vis spectroscopy (absorption edge ~650 nm) correlates with device performance in organic solar cells .

Q. What analytical approaches resolve contradictions in reaction mechanisms for thieno[3,2-b]thiophene functionalization?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) and kinetic studies (Eyring plots) differentiate between nucleophilic aromatic substitution (SNAr) and radical pathways. For example, deuterated acetonitrile solvent reduces H/D exchange rates in Friedel-Crafts alkylation, confirming a non-ionic mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.